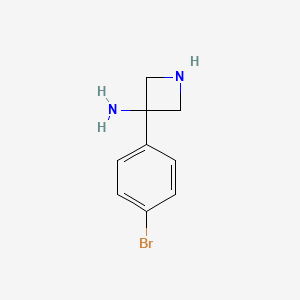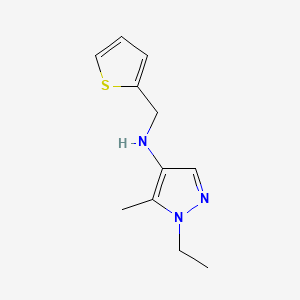![molecular formula C12H15N3O2 B11729658 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol est un composé organique qui présente un groupe méthoxy, un groupe phénol et un groupement pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol implique généralement la réaction du 2-méthoxy-4-formylphénol avec la 1-méthyl-1H-pyrazol-3-amine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et d'un catalyseur comme l'acide acétique pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur comme le palladium sur carbone (Pd/C) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et autres dérivés réduits.
Substitution : Divers phénols et pyrazoles substitués.
Applications de la recherche scientifique
Le 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe phénol peut participer à des liaisons hydrogène et à d'autres interactions avec les molécules biologiques, tandis que le groupement pyrazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou la réduction de l'inflammation.
Applications De Recherche Scientifique
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthoxy-4-formylphénol : Un précurseur dans la synthèse du composé cible.
1-Méthyl-1H-pyrazol-3-amine : Un autre précurseur utilisé dans la synthèse.
4-Méthoxyphénol : Un composé structurellement similaire avec différents groupes fonctionnels.
Unicité
Le 2-Méthoxy-4-{[(1-méthyl-1H-pyrazol-3-YL)amino]méthyl}phénol est unique en raison de la présence à la fois d'un groupe méthoxy et d'un groupement pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2/h3-7,16H,8H2,1-2H3,(H,13,14) |
Clé InChI |
SKPAYOMDWNVXPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(butan-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729579.png)
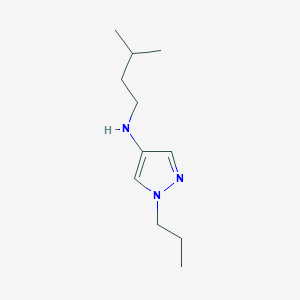
![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11729597.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)
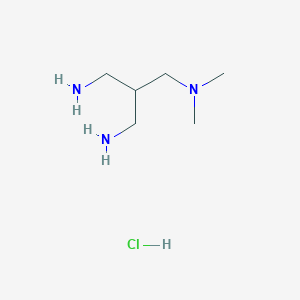


![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
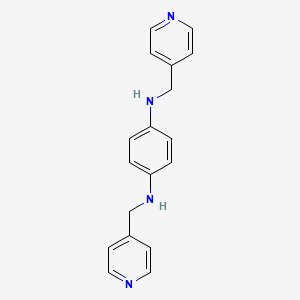
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
